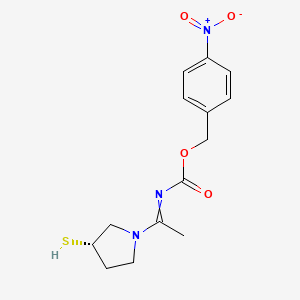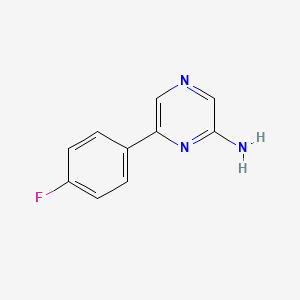
Benzene, 1-(1,3-butadienyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1,3-butadienyl)-4-nitro- is an organic compound with the molecular formula C10H9NO2 It is characterized by a benzene ring substituted with a 1,3-butadienyl group and a nitro group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,3-butadienyl)-4-nitro- typically involves the reaction of 1,3-butadiene with nitrobenzene under specific conditions. One common method is the Diels-Alder reaction, where 1,3-butadiene acts as a diene and nitrobenzene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(1,3-butadienyl)-4-nitro- may involve catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to accelerate the reaction and improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1,3-butadienyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1,3-butadienyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1,3-butadienyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the 1,3-butadienyl group can undergo conjugation with other molecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the nitro group.
1,3-Butadiene, 1-phenyl-: Another isomer with different substitution patterns.
1-Phenylbutadiene: Similar backbone but different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of Benzene, 1-(1,3-butadienyl)-4-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
20264-89-5 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-[(1E)-buta-1,3-dienyl]-4-nitrobenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2-8H,1H2/b4-3+ |
InChI-Schlüssel |
RUUPCAXJXOKICB-ONEGZZNKSA-N |
Isomerische SMILES |
C=C/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
C=CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8749824.png)


![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B8749857.png)
![8-(4,4-Dimethylcyclohexyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8749865.png)







